molecular formula C19H14Cl2N4O2S B2354940 N-(3,4-dichlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide CAS No. 537668-53-4

N-(3,4-dichlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide

Cat. No.: B2354940
CAS No.: 537668-53-4
M. Wt: 433.31
InChI Key: GIHSNPZAAHIPQJ-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H14Cl2N4O2S and its molecular weight is 433.31. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Characterization and Quantum Computational Analysis

Research on compounds with similar structures, such as N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl] acetamide, focuses on vibrational spectroscopic signatures obtained through Raman and Fourier transform infrared spectroscopy. Density functional theory (DFT) models help in exploring geometric equilibrium, inter and intra-molecular hydrogen bond dynamics, and harmonic vibrational wavenumbers. Such studies are crucial for understanding the stereo-electronic interactions that contribute to molecular stability and could be indicative of the types of analyses that might be applied to the compound (Jenepha Mary, Pradhan, & James, 2022).

Crystal Structure Analysis

The crystal structures of similar compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide, have been determined to reveal a folded conformation about the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, highlighting the intricate molecular interactions and potential for forming stable crystalline structures, which can be an area of exploration for the compound you're interested in (Subasri et al., 2016).

Synthesis and Evaluation as Antimicrobial Agents

Derivatives of structurally related compounds have been synthesized and evaluated for their antimicrobial properties. For example, novel (2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives demonstrated promising antibacterial and antifungal activities. This suggests that compounds with the core structure you mentioned could potentially be synthesized and tested for similar biological activities, contributing to the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Antifolate Inhibitors and Antitumor/Antibacterial Agents

Compounds like 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which share a similar molecular framework, have been synthesized as potential inhibitors of thymidylate synthase (TS) and evaluated as antitumor and/or antibacterial agents. Such research underscores the therapeutic potential of compounds within this chemical space, suggesting avenues for the development of novel antifolate inhibitors with dual activities (Gangjee et al., 1996).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O2S/c1-25-18(27)17-16(11-4-2-3-5-14(11)23-17)24-19(25)28-9-15(26)22-10-6-7-12(20)13(21)8-10/h2-8,23H,9H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHSNPZAAHIPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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